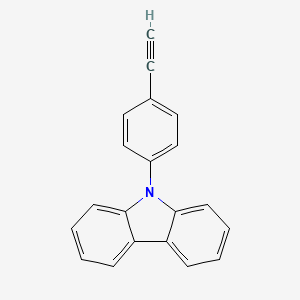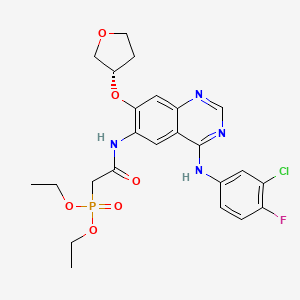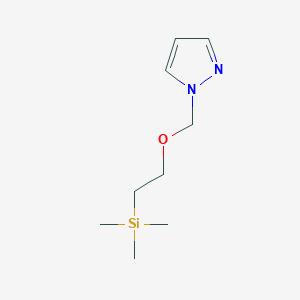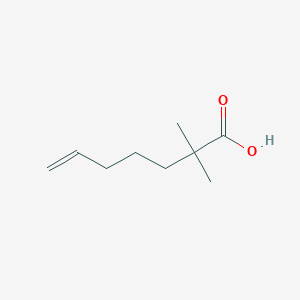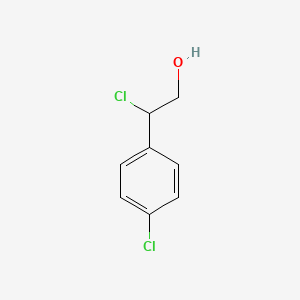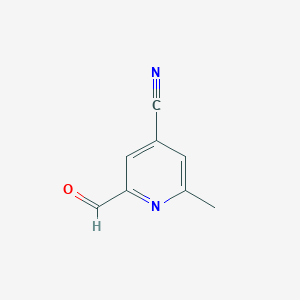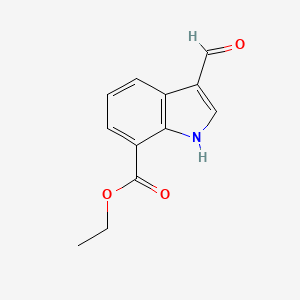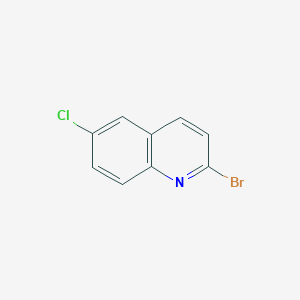![molecular formula C16H14ClF6N B1356801 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl CAS No. 1189486-71-2](/img/structure/B1356801.png)
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl is a synthetic compound with the CAS Number: 1189486-71-2 . It has a molecular weight of 369.74 . The compound is a chiral amine, and its structure is composed of two phenyl rings, each with three trifluoromethyl substituents, connected by an ethylamine bridge.
Synthesis Analysis
The compound has been used in a variety of biochemical and physiological experiments due to its ability to interact with the body’s receptors and enzymes. It has been applied in microwave-assisted synthesis for generating chiral derivatives of β-Ala containing the α-phenylethyl group.Molecular Structure Analysis
The InChI code for the compound is1S/C16H13F6N.ClH/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(9-23)10-4-2-1-3-5-10;/h1-8,14H,9,23H2;1H . Chemical Reactions Analysis
The compound has been found to participate in various reactions. For instance, it has been used in Baeyer-Villiger reactions with hydrogen peroxide.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . and should be stored at a temperature of 2-8°C .Scientific Research Applications
Derivatization of Amino-functionalized Model Surfaces
3,5-Bis(trifluoromethyl)phenyl isocyanate, a compound with a similar structure, is used in the chemical derivatization of amino-functionalized model surfaces . This suggests that 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl could also be used in similar applications .
Catalyst in Various Reactions
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, another compound with a similar structure, is used as a ligand which is useful as a catalyst in various reactions . This suggests that 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl could also be used as a catalyst in various reactions .
Safety and Hazards
The compound is considered hazardous. It has been associated with hazard statement H413 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Based on its structure, it might influence pathways related to the function of its potential targets .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its site of action .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl . These factors could include temperature, pH, and the presence of other molecules in the environment .
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N.ClH/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(9-23)10-4-2-1-3-5-10;/h1-8,14H,9,23H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNZPKWKLSBRHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

